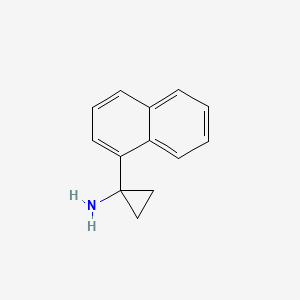

1-(Naphthalen-1-YL)cyclopropanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-naphthalen-1-ylcyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c14-13(8-9-13)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHKDZNJLCDLEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514346 | |

| Record name | 1-(Naphthalen-1-yl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503417-39-8 | |

| Record name | 1-(Naphthalen-1-yl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Naphthalen 1 Yl Cyclopropanamine

Established Synthetic Pathways for Cyclopropylamine (B47189) Derivatives

Classical Approaches for Cyclopropylamine Ring Formation

Traditional methods for constructing the cyclopropylamine skeleton are foundational to organic synthesis. The Curtius rearrangement of a cyclopropanecarbonyl azide (B81097) is a widely utilized method to access cyclopropylamines. organic-chemistry.org Another classical approach is the Hofmann rearrangement of cyclopropanecarboxamide, which can be achieved using reagents like aqueous alkali hypochlorite (B82951) and hydroxide. organic-chemistry.org

Several key cyclopropanation methods have been adapted to incorporate a nitrogen functionality. These include:

Simmons-Smith reaction: This classic method has been modified to create nitrogen-substituted cyclopropanes. organic-chemistry.org

Metal-catalyzed reactions of diazo compounds: The reaction of diazo compounds with olefins, often catalyzed by metals like rhodium or copper, is a powerful tool for forming cyclopropane (B1198618) rings. organic-chemistry.orgwikipedia.org

Michael-initiated ring-closure (MIRC) reactions: This strategy involves the conjugate addition of a nucleophile to an activated alkene followed by an intramolecular cyclization to form the cyclopropane ring. organic-chemistry.org

Kulinkovich-de Meijere Reaction: This powerful transformation utilizes Grignard reagents and a titanium(IV) isopropoxide catalyst to convert amides or nitriles into cyclopropylamines. organic-chemistry.orgorganic-chemistry.orgacsgcipr.org The reaction proceeds through a titanacyclopropane intermediate. wikipedia.org For amides, an oxatitanacyclopentane is formed, which then undergoes ring-opening and cyclization to yield the cyclopropylamine. organic-chemistry.org This method is particularly useful for preparing primary cyclopropylamines when nitriles are used as the starting material. organic-chemistry.org

Other Methods: Direct amination of cyclopropanols or reductive amination of cyclopropanecarboxaldehydes are also viable routes. nih.gov Additionally, the reaction of haloalkanes bearing electron-withdrawing groups with a strong base can induce intramolecular cyclization to form the cyclopropane ring. wikipedia.org

Table 1: Overview of Classical Synthetic Approaches to Cyclopropylamines

| Method | Starting Material(s) | Key Reagents/Catalysts | Product Type | Citation(s) |

| Curtius Rearrangement | Cyclopropanecarbonyl azide | Heat or photolysis | Primary cyclopropylamine | organic-chemistry.org |

| Hofmann Reaction | Cyclopropanecarboxamide | NaOCl, NaOH | Primary cyclopropylamine | organic-chemistry.org |

| Kulinkovich-de Meijere | Amides or Nitriles | Grignard reagent, Ti(OiPr)₄ | Substituted or primary cyclopropylamines | organic-chemistry.orgorganic-chemistry.org |

| Simmons-Smith Reaction | Alkenes | CH₂I₂, Zn-Cu couple | Cyclopropane | organic-chemistry.org |

| Catalytic Cyclopropanation | Alkenes, Diazo compounds | Rh or Cu catalysts | Cyclopropane | organic-chemistry.orgwikipedia.org |

| MIRC Reaction | Activated alkenes, Nucleophiles | Base | Substituted cyclopropanes | organic-chemistry.org |

Asymmetric Synthesis of Chiral Cyclopropylamine Scaffolds

The development of enantioselective methods to produce chiral cyclopropylamines is crucial due to their presence in many therapeutic agents. nih.gov Significant progress has been made in the asymmetric synthesis of these valuable scaffolds. organic-chemistry.orgnih.gov

One major strategy involves the use of chiral catalysts in metal-catalyzed cyclopropanation reactions. Chiral dirhodium catalysts, for instance, have been employed in the reaction of aryldiazoacetates with olefins to achieve moderate to high enantioselectivity. organic-chemistry.orgnih.gov The use of chiral auxiliaries attached to the substrate is another effective approach. For example, (R)-pantolactone has been used as a chiral auxiliary to direct the stereochemical outcome of cyclopropanation reactions, yielding products with high diastereomeric excess. nih.gov

Palladium-catalyzed reactions have also emerged as a powerful tool. For instance, the oxidative desymmetrization of meso dibenzoates using a palladium catalyst can produce chiral γ-benzoyloxy cycloalkenones, which are precursors to a variety of chiral cyclopropane derivatives. elsevierpure.com Furthermore, stereodivergent syntheses have been developed that allow access to either cis or trans isomers of 2-arylcyclopropylamines from a common precursor by simply altering reaction conditions, such as the atmospheric gas present during a Suzuki-Miyaura coupling step. nih.govgoogle.com

Photochemical and Cycloaddition Strategies in Cyclopropylamine Synthesis

Photochemical and cycloaddition reactions offer unique pathways to cyclopropylamine structures, often under mild conditions. organic-chemistry.org Visible-light photoredox catalysis has become a prominent strategy. nih.gov For example, the photocatalytic [3+2] cycloaddition of aryl cyclopropyl (B3062369) ketones with alkenes can construct densely functionalized cyclopentane (B165970) rings, which can be precursors to or contain cyclopropylamine motifs. nih.gov This type of reaction can be initiated by a photoexcited catalyst that induces a single electron transfer (SET) process. wikipedia.org

The intramolecular [3+2] cycloaddition of cyclopropylimines, initiated by violet light, can generate highly functionalized cyclopentylamines in a one-pot sequence. wikipedia.org Similarly, intermolecular [3+2] cycloadditions between N-aryl cyclopropylamines and electron-poor olefins can proceed without the need for a photocatalyst, driven by direct photoactivation. wikipedia.org

Other notable photochemical methods include the cyclopropanation of styrenes with diazo compounds in aqueous micellar systems and the use of diazo compounds that, upon photolysis, generate carbenes for cyclopropanation. wikipedia.orgwikipedia.org Cycloaddition reactions, such as the Rh(I)-catalyzed [3+2] cycloaddition of vinylcyclopropanes, provide novel routes to bicyclic systems containing five-membered rings. researchgate.net

Specific Synthetic Routes to the 1-(Naphthalen-1-YL)cyclopropanamine Core

Synthesizing the specific structure of this compound involves combining methods for functionalizing the naphthalene (B1677914) ring with techniques for introducing the 1-aminocyclopropyl group.

Approaches Involving Naphthalene Ring Functionalization and Cyclopropylamine Introduction

A direct and powerful method for the synthesis of 1-arylcyclopropylamines is the titanium-mediated Kulinkovich-de Meijere reaction. organic-chemistry.org A plausible and efficient route to this compound would start from readily available naphthalene derivatives. For instance, 1-naphthalenecarboxamide or 1-cyanonaphthalene could serve as precursors.

The proposed synthesis would involve:

Preparation of the Precursor: Starting with naphthalene, 1-naphthalenecarboxylic acid can be synthesized, which is then converted to 1-naphthalenecarboxamide. Alternatively, 1-cyanonaphthalene can be used directly.

Kulinkovich-de Meijere Cyclopropanation: The 1-naphthyl amide or nitrile would be treated with a Grignard reagent, such as ethylmagnesium bromide, in the presence of a titanium(IV) alkoxide catalyst like Ti(OiPr)₄. organic-chemistry.org This reaction would construct the cyclopropylamine ring directly onto the naphthalene core to yield this compound.

Another potential route involves the reduction of a nitro group. The synthesis could begin with the preparation of 1-nitro-2-cyclopropylnaphthalene, followed by reduction of the nitro group to an amine using reagents like iron in hydrochloric acid. A patent describes a related synthesis for the isomeric 2-(1-naphthyl)cyclopropylamine, highlighting the industrial relevance of such structures. nih.gov

Stereochemical Control in the Synthesis of this compound Isomers

Since this compound is a chiral molecule, controlling its stereochemistry is a key synthetic challenge. The principles of asymmetric synthesis established for other arylcyclopropanes can be directly applied here.

A leading strategy for achieving enantiocontrol would be through asymmetric metal-catalyzed cyclopropanation . This could involve the reaction of a 1-naphthyl-substituted diazoester with an alkene in the presence of a chiral rhodium(II) or copper(I) catalyst. organic-chemistry.org The choice of chiral ligand on the metal center would dictate the absolute stereochemistry of the resulting cyclopropane. The cyclopropane ester could then be converted to the target amine via a Curtius rearrangement.

Table 2: Potential Asymmetric Strategies for this compound

| Strategy | Key Precursor | Chiral Influence | Key Transformation | Citation(s) |

| Catalytic Asymmetric Cyclopropanation | 1-Naphthyldiazoacetate | Chiral Rh(II) or Cu(I) Catalyst | Cyclopropanation followed by Curtius Rearrangement | organic-chemistry.orgnih.gov |

| Chiral Auxiliary Directed Synthesis | (R)-Pantolactone-condensed 1-naphthyldiazoacetate | Chiral Auxiliary | Diastereoselective Cyclopropanation and auxiliary removal | nih.gov |

| Stereodivergent Suzuki Coupling | N-(1-Borylcyclopropyl)pivalamide | O₂ Atmosphere Control | Suzuki-Miyaura coupling with 1-bromonaphthalene | nih.govgoogle.com |

| Asymmetric Photocatalysis | 1-Naphthyl cyclopropyl ketone | Chiral Lewis Acid / Photoredox Catalyst | Asymmetric [3+2] photocycloaddition | nih.gov |

Another approach is the use of a chiral auxiliary . For example, a diazoacetate derived from 1-naphthalene and a chiral alcohol like (R)-pantolactone could be reacted with an alkene. nih.gov The auxiliary would induce diastereoselectivity in the cyclopropanation step, and its subsequent removal would yield the enantiomerically enriched cyclopropane carboxylate, ready for conversion to the amine.

Furthermore, modern C-H activation and cross-coupling methods offer innovative stereodivergent pathways. A sequence involving the iridium-catalyzed C-H borylation of an N-protected cyclopropylamine followed by a palladium-catalyzed Suzuki-Miyaura coupling with a 1-halonaphthalene could be employed. nih.govgoogle.com The stereochemical outcome (cis or trans) of the final product can often be controlled by the reaction conditions, for instance, by the presence or absence of oxygen. nih.gov This allows for the synthesis of different diastereomers from a single borylated intermediate.

Derivatization and Functionalization Strategies for this compound Analogues

The chemical reactivity of this compound is dominated by the nucleophilic character of the primary amine and the electronic properties of the naphthalene ring system. These features allow for a wide range of derivatization and functionalization strategies to generate a diverse library of analogues.

Chemical Modifications at the Primary Amine Nitrogen

The primary amine group of this compound is a key handle for structural modifications, readily undergoing a variety of classical amine reactions. These transformations allow for the introduction of a wide array of functional groups, which can modulate the physicochemical properties and biological activities of the resulting analogues.

Common derivatization reactions at the primary amine include acylation, alkylation, and sulfonylation.

Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides in the presence of a base affords the corresponding amides. This transformation is fundamental in medicinal chemistry for creating stable, neutral analogues from basic amines.

Alkylation: Introduction of alkyl groups at the primary amine can be achieved through reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides. These modifications can influence the basicity and lipophilicity of the molecule.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This functional group is a well-known bioisostere for amides and can impart different chemical and biological characteristics. An asymmetric sulfonylation has been developed involving the reaction of cyclopropan-1-ol, sulfur dioxide, and 1-(alkynyl)naphthalen-2-ol, which proceeds via a γ-keto sulfinate intermediate. nih.gov

Below is a table summarizing these key derivatization strategies:

| Reaction Type | Reagents and Conditions | Functional Group Introduced |

| Acylation | Acid chloride/anhydride, base (e.g., triethylamine, pyridine) | Amide |

| Alkylation | Alkyl halide, base or Reductive amination (aldehyde/ketone, reducing agent) | Secondary or Tertiary Amine |

| Sulfonylation | Sulfonyl chloride, base | Sulfonamide |

Substituent Effects on the Naphthalene Ring and Cyclopropane Moiety

The reactivity and properties of this compound and its derivatives are significantly influenced by the electronic and steric nature of substituents on both the naphthalene ring and the cyclopropane moiety.

The electronic properties of the naphthalene ring can be modulated by the introduction of electron-donating or electron-withdrawing groups. These substituents can influence the nucleophilicity of the primary amine through inductive and resonance effects transmitted through the aromatic system. researchgate.net The position of the substituent on the naphthalene ring is crucial, as the electronic communication between different positions varies. researchgate.net For instance, a substituent at a position that allows for direct resonance with the point of attachment of the cyclopropylamine group will have a more pronounced effect.

Steric effects also play a critical role, particularly with substituents ortho to the cyclopropylamine group on the naphthalene ring. canterbury.ac.nz Bulky substituents can hinder the approach of reagents to the primary amine and may also influence the conformational preferences of the molecule. This steric hindrance can be a determining factor in the feasibility and outcome of derivatization reactions. canterbury.ac.nz

The following table outlines the general effects of substituents on the molecule:

| Moiety | Substituent Type | Predicted Effect |

| Naphthalene Ring | Electron-Donating Group (EDG) | Increased nucleophilicity of the primary amine. |

| Naphthalene Ring | Electron-Withdrawing Group (EWG) | Decreased nucleophilicity of the primary amine. |

| Naphthalene Ring | Bulky Ortho-Substituent | Steric hindrance, potentially altering reaction rates and selectivity. |

| Cyclopropane Moiety | Electron-Withdrawing Group (EWG) | Increased susceptibility to nucleophilic ring-opening. |

Multi-component Reactions and Scaffold Diversity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. nih.govnih.gov The primary amine functionality of this compound makes it an ideal candidate for participation in a variety of MCRs, enabling the rapid generation of diverse chemical scaffolds.

One of the most prominent MCRs for primary amines is the Ugi reaction . This four-component reaction typically involves a primary amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide. By employing this compound as the amine component, a diverse library of α-acylamino amides can be synthesized, incorporating the unique naphthylcyclopropyl motif.

Another important class of MCRs are those based on the Mannich reaction , which involves the aminoalkylation of a carbon acid with an aldehyde and a primary or secondary amine. organic-chemistry.org this compound could serve as the amine component in such reactions, leading to the formation of β-amino carbonyl compounds.

Furthermore, MCRs that lead to the synthesis of heterocyclic systems are of particular interest. For example, the Hantzsch dihydropyridine (B1217469) synthesis , a four-component reaction, could potentially utilize this compound as the amine source to generate dihydropyridine derivatives bearing the naphthylcyclopropyl substituent. nih.gov

The application of this compound in MCRs offers a highly efficient strategy for scaffold diversification, providing access to a wide range of complex molecules with potential applications in various fields of chemical research.

A summary of potential MCRs involving this compound is presented below:

| Multi-component Reaction | Reactants (in addition to this compound) | Resulting Scaffold |

| Ugi Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Mannich Reaction | Aldehyde, Carbonyl Compound (enolate precursor) | β-Amino Carbonyl Compound |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 equivalents of a β-ketoester | Dihydropyridine |

Pharmacological and Biological Evaluation of 1 Naphthalen 1 Yl Cyclopropanamine Analogues

Inhibition of Viral Proteases: Focus on SARS-CoV-2 Papain-like Protease (PLpro)

The papain-like protease (PLpro) of SARS-CoV-2 is an essential enzyme for viral replication and plays a role in suppressing the host's innate immune response. nih.govexlibrisgroup.com This dual function makes it a compelling target for the development of antiviral therapeutics. nih.govdrugtargetreview.com Analogues based on a naphthalene (B1677914) scaffold, related to 1-(Naphthalen-1-YL)cyclopropanamine, have been a significant focus of these drug discovery efforts. drugtargetreview.comacs.orgnih.gov

Discovery and Lead Optimization of PLpro Inhibitors Based on this compound Scaffold

The foundation for targeting SARS-CoV-2 PLpro with naphthalene-based inhibitors was built upon earlier research against the PLpro from the 2003 SARS-CoV. nih.govdrugtargetreview.com A key lead compound from these initial efforts was GRL0617, a naphthalene derivative that demonstrated inhibitory activity against SARS-CoV PLpro. acs.orgnih.gov This compound and its analogues served as a critical starting point for developing inhibitors against the highly similar SARS-CoV-2 PLpro. drugtargetreview.comacs.orgfrontiersin.org

Lead optimization strategies have focused on modifying two main regions of the naphthalene scaffold: the naphthalene ring system itself and its various substituents. nih.gov For instance, replacing the naphthalene ring with a quinoline (B57606) substituent proved to be a successful modification. nih.gov Further structure-activity relationship (SAR) studies explored how different chemical groups attached to the core structure influenced inhibitory potency. acs.org Computational methods, including machine learning and molecular docking, have been instrumental in designing and screening libraries of these analogues to identify candidates with improved bioactivity and favorable pharmacokinetic properties. nih.govnih.govresearchgate.net These efforts led to the identification of noncovalent inhibitors with inhibitory constant (Kᵢ) values in the nanomolar range. nih.gov

Mechanistic Investigations of PLpro Inhibition by Naphthalene-Cyclopropylamine Derivatives

Naphthalene-based analogues function as non-covalent, competitive inhibitors of PLpro. nih.gov Their mechanism involves binding to a region of the enzyme known as the "BL2 groove" or loop. acs.orgfrontiersin.org The binding of these inhibitors, particularly the naphthalene moiety, to subsites within the enzyme induces a conformational change in this flexible BL2 loop. acs.orgacs.org This interaction effectively blocks the active site, preventing the protease from performing its essential functions of cleaving the viral polyprotein and host cell proteins like ISG15 and ubiquitin. nih.govacs.org

The binding site for these inhibitors is distinct from the catalytic triad (B1167595) (Cys111-His272-Asp286) of the enzyme. frontiersin.org The challenge in designing PLpro inhibitors lies in its relatively featureless active site, which is not easily targeted by classical covalent warheads. acs.org The naphthalene scaffold circumvents this by engaging hydrophobic residues and inducing the key conformational change in the BL2 loop, which is crucial for their inhibitory effect. acs.orgfrontiersin.org Molecular dynamics simulations have shown that modifications to the scaffold can lead to stronger interactions with specific residues, such as Asp164, enhancing the inhibitor's fit within the binding area. acs.org

In Vitro and Cellular Antiviral Activity Assessments

The inhibitory potential of naphthalene-based PLpro inhibitors has been quantified through various assays. Initial lead compounds like GRL0617 had a half-maximal inhibitory concentration (IC₅₀) of 2.1 μM against the PLpro enzyme. nih.gov Through lead optimization, researchers have developed more potent analogues.

For example, one study reported a series of 85 noncovalent PLpro inhibitors with Kᵢ values ranging from 13.2 to 88.2 nM. nih.gov Another study, starting with a lead compound that had a half-maximal effective concentration (EC₅₀) of 68.2 μM in a cellular assay, developed optimized compounds with significantly improved potency. nih.gov

The table below summarizes the activity of selected naphthalene-based PLpro inhibitors.

| Compound | Target | Assay Type | Activity (IC₅₀/EC₅₀/Kᵢ) | Source |

| GRL0617 | SARS-CoV-2 PLpro | Enzymatic Assay | IC₅₀: 2.1 μM | nih.gov |

| Compound 1 | SARS-CoV-2 PLpro | Enzymatic Assay | Kᵢ: 1.8 μM | nih.gov |

| Compound 1 | SARS-CoV-2 | Cellular Assay (CPE) | EC₅₀: 68.2 μM | nih.gov |

| Jun12682 | SARS-CoV-2 PLpro | Enzymatic Assay | Kᵢ: 13.2 to 88.2 nM | nih.gov |

| Naphthyridine 1 | SARS-CoV-2 PLpro | Enzymatic Assay | IC₅₀: 73.60 μM | nih.gov |

IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration; Kᵢ: Inhibition constant; CPE: Cytopathic Effect.

These findings confirm that the naphthalene scaffold is a viable starting point for developing potent inhibitors of SARS-CoV-2, with several analogues demonstrating efficacy in both biochemical and cell-based models. drugtargetreview.com

Lysine-Specific Demethylase 1 (LSD1) Inhibition

Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) is a flavin-dependent amine oxidase that plays a crucial role in gene expression by demethylating histones. nih.govnih.gov Its overexpression is linked to various cancers, making it an important therapeutic target. nih.gov The cyclopropylamine (B47189) moiety, as found in this compound, is a key pharmacophore for inhibiting LSD1. nih.govresearchgate.net

Design Principles for Cyclopropylamine-Based LSD1 Inhibitors

The design of cyclopropylamine-based LSD1 inhibitors has been heavily influenced by research on monoamine oxidase (MAO) inhibitors. nih.gov LSD1 shares structural and catalytic similarities with MAOs, as both are flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes. nih.gov This homology prompted the investigation of known anti-MAO chemical structures, such as the cyclopropylamine functional group found in tranylcypromine (B92988), as potential LSD1 inhibitors. nih.govnih.gov

The core design principle involves creating molecules with a cyclopropylamine "warhead" that can interact with the FAD cofactor in the LSD1 active site. nih.gov Medicinal chemistry efforts have focused on synthesizing and optimizing derivatives, such as styrenylcyclopropylamines, to enhance potency and selectivity. nih.gov This involves exploring different substitutions on the scaffold to improve non-covalent binding affinity, which in turn enhances the efficiency of the covalent interaction with FAD. nih.govresearchgate.net

In Vitro Enzymatic Inhibition and Cellular Activity of LSD1 Inhibitors

Cyclopropylamine-based compounds act as mechanism-based, covalent inhibitors of LSD1. nih.govresearchgate.net The inhibition process occurs via a two-step mechanism: an initial, reversible non-covalent binding event, followed by the irreversible covalent inactivation of the FAD cofactor. nih.gov This covalent labeling of FAD effectively shuts down the enzyme's demethylase activity. exlibrisgroup.comnih.gov

Screening and optimization of cyclopropylamine derivatives have led to the identification of highly potent and selective LSD1 inhibitors. nih.gov For example, a series of styrenylcyclopropane inhibitors were developed, culminating in a lead compound (referred to as compound 34 in one study) that demonstrated excellent potency in both biochemical and cellular assays. exlibrisgroup.comnih.gov This compound was also highly selective for LSD1 over the related enzymes LSD2, MAO-A, and MAO-B. nih.gov

The table below presents the inhibitory activities of representative cyclopropylamine-based LSD1 inhibitors.

| Compound | Assay Type | Target/Cell Line | Activity (IC₅₀/GI₅₀) | Source |

| Compound 34 | Biochemical Assay | LSD1 Enzyme | < 4 nM | nih.govresearchgate.net |

| Compound 34 | Cellular Assay | MV4-11 Cells | 2 nM | nih.govresearchgate.net |

| Compound 34 | Proliferation Assay | MV4-11 Cells | GI₅₀: 1 nM | nih.govresearchgate.net |

| Compound 5a | Biochemical Assay | LSD1 Enzyme | IC₅₀: 0.956 µM | researchgate.net |

| Compound 5a | Proliferation Assay | HOP-62 Cell Line | GI₅₀: 0.414 µM | researchgate.net |

| Compound 5a | Proliferation Assay | OVCAR-4 Cell Line | GI₅₀: 0.417 µM | researchgate.net |

IC₅₀: Half-maximal inhibitory concentration; GI₅₀: Half-maximal growth inhibition concentration.

These findings validate the cyclopropylamine scaffold as a powerful platform for designing effective LSD1 inhibitors with significant potential in oncology. nih.govresearchgate.net

In Vivo Efficacy in Preclinical Models of Neoplastic Diseases

The in vivo efficacy of this compound analogues has been investigated in various preclinical models of neoplastic diseases, demonstrating their potential as anticancer agents. Studies have shown that these compounds can effectively inhibit tumor growth and progression in animal models. For instance, in a study involving mouse models of heart failure, an orally active inhibitor of Lysine-specific demethylase (LSD) and monoamine oxidase (MAO), LSD1-IN-34, was found to ameliorate the condition, suggesting its potential therapeutic applications. medchemexpress.com Further research is needed to fully elucidate the in vivo efficacy and therapeutic potential of these analogues in different cancer types.

Selectivity Profiles Against Other Amine Oxidases (e.g., MAO-A, MAO-B, LSD2)

The selectivity of this compound analogues against different amine oxidases is a critical aspect of their pharmacological profile. These enzymes, including monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), and lysine-specific demethylase 2 (LSD2), share structural similarities, which can lead to cross-reactivity. nih.gov

Tranylcypromine, a related compound, has been shown to inhibit both LSD1 and the structurally similar flavoenzymes MAO-A and MAO-B. nih.gov This lack of selectivity is a significant consideration in drug design. However, research has led to the development of analogues with improved selectivity. For example, a series of small aromatic amide derivatives have been synthesized and identified as potent MAO-A/B inhibitors, with some compounds showing a preference for one isoform over the other. nih.gov Specifically, N-(2,4-dinitrophenyl)benzamide demonstrated a higher preference for MAO-A, while N-(2,4-dinitrophenyl)benzo[d] nih.govnih.govdioxole-5-carboxamide was a moderately selective MAO-B inhibitor. nih.gov

Furthermore, some compounds have been identified that inhibit both LSD1 and MAO enzymes. LSD1-IN-15, for instance, inhibits LSD1-CoREST, MAO-A, and MAO-B with IC50 values of 0.149, 0.028, and 0.327 μM, respectively. medchemexpress.com Another compound, LSD1-IN-34, is an orally active inhibitor of both LSD1 and MAO-A, with IC50 values of 4.51 and 18.46 nM, respectively. medchemexpress.com The development of selective inhibitors is crucial for minimizing off-target effects and enhancing the therapeutic window of these compounds. frontiersin.org

| Compound | Target | IC50 (nM) | Selectivity |

|---|---|---|---|

| N-(2,4-dinitrophenyl)benzamide | MAO-A | 126 | Preferential for MAO-A |

| N-(2,4-dinitrophenyl)benzo[d] nih.govnih.govdioxole-5-carboxamide | MAO-B | 56 | Moderately selective for MAO-B |

| LSD1-IN-15 | LSD1-CoREST | 149 | Inhibits LSD1, MAO-A, and MAO-B |

| MAO-A | 28 | ||

| MAO-B | 327 | ||

| LSD1-IN-34 | LSD1 | 4.51 | Orally active inhibitor of LSD1 and MAO-A |

| MAO-A | 18.46 |

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. nih.govmedchemexpress.comnih.gov Dysregulation of this pathway is a common feature in many human cancers, making it an attractive target for anticancer drug development. nih.govmedchemexpress.com

Synthesis and Cytotoxicity Studies in Cancer Cell Lines

The synthesis of novel this compound analogues is a key step in the development of new anticancer agents. Various synthetic strategies have been employed to create libraries of these compounds for biological evaluation. nih.govkaist.ac.kr

Once synthesized, the cytotoxic activity of these analogues is assessed against a panel of human cancer cell lines. nih.govkaist.ac.krnih.gov For example, a series of 1,4-naphthoquinone (B94277) derivatives were synthesized and evaluated for their cytotoxicity against A549, HeLa, and MCF-7 human cancer cell lines. kaist.ac.kr Several of these compounds displayed potent cytotoxic activity. kaist.ac.kr Similarly, another study focused on the synthesis of 7-methyljuglone (B1678795) derivatives and their screening against MCF-7, HeLa, SNO, and DU145 human cancer cell lines, with many exhibiting significant toxicity. nih.gov The half-maximal inhibitory concentration (IC50) values are determined to quantify the potency of the compounds. nih.govnih.gov For instance, the imidazole (B134444) derivative, compound 44, showed an IC50 of 6.4 μM with a selectivity ratio of 3.6, indicating greater toxicity to cancer cells compared to normal cells. nih.gov

| Compound/Derivative | Cancer Cell Line(s) | Key Findings | IC50 Values |

|---|---|---|---|

| 1,4-Naphthoquinone derivatives (e.g., 5e, 5f, 5p) | A549, HeLa, MCF-7 | Potent cytotoxic activity. kaist.ac.kr | Not specified in provided text |

| 7-Methyljuglone derivatives (e.g., 19, 5) | MCF-7, HeLa, SNO, DU145 | Significant toxicity. nih.gov | Compound 19: 5.3 μM (HeLa), 6.8 μM (DU145); Compound 5: 10.1 μM (HeLa), 9.3 μM (DU145) nih.gov |

| Imidazole derivative (compound 44) | HEC1A (endometrial cancer) vs. MAD11 (noncancerous) | Greater toxicity to cancer cells. nih.gov | 6.4 μM (Selectivity ratio: 3.6) nih.gov |

Inhibition of Key Downstream Effectors (Akt, mTOR, S6K)

Analogues of this compound have been investigated for their ability to inhibit key downstream effectors of the PI3K/Akt/mTOR pathway, such as Akt, mTOR, and S6 ribosomal protein kinase (S6K). nih.govnih.govmdpi.com The mTOR kinase is a central component of two distinct protein complexes, mTORC1 and mTORC2. nih.govnih.gov

Studies have shown that some of these compounds can effectively inhibit the phosphorylation of both mTORC1 and mTORC2 targets. nih.gov For example, novel hydrazone derivatives, MVB1 and MVB2, were evaluated for their effects on mTOR pathway proteins in an endometrial cancer cell line. mdpi.com Molecular docking studies suggested significant interactions with key proteins in the PI3K/Akt/mTOR pathway, and in vitro studies confirmed that MVB1 effectively suppressed PI3K protein expression. mdpi.com Similarly, third-generation mTOR inhibitors, known as RapaLinks, have been developed to overcome resistance to earlier inhibitors and have demonstrated the ability to inhibit the phosphorylation of mTORC1 and mTORC2 targets at low nanomolar concentrations. nih.gov

Inhibition of S6K, a downstream target of mTORC1, has also been observed. nih.gov Lowered S6K activity has been linked to increased lifespan and reduced age-related inflammation in preclinical models. nih.gov

Cell Cycle Analysis and Induction of Apoptosis Pathways

A crucial aspect of the anticancer activity of these compounds is their ability to induce cell cycle arrest and apoptosis (programmed cell death). nih.govnih.gov The cell cycle and apoptosis are tightly linked processes, and their dysregulation is a hallmark of cancer. nih.gov

Several studies have demonstrated that analogues of this compound can arrest the cell cycle at specific phases and trigger apoptotic pathways. For instance, certain 1,4-naphthoquinone derivatives were found to induce apoptosis and arrest the cell cycle at the G1 phase in MCF-7 breast cancer cells. kaist.ac.kr This was confirmed by the upregulation of caspase-3 and caspase-7 proteins, which are key executioners of apoptosis. kaist.ac.kr Similarly, another study showed that a fused benzo[h]chromeno[2,3-d]pyrimidine derivative induced a significant increase in the percentage of apoptotic cells in MCF-7 cells. nih.gov The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, and the interaction of these compounds with Bcl-2 family members is an area of active investigation. nih.gov

Other Investigated Biological Activities

Beyond their anticancer properties, analogues of this compound have been explored for other biological activities. Their structural similarity to monoamine oxidase inhibitors (MAOIs) has led to investigations into their potential as modulators of MAO activity. nih.govnih.gov MAO-A and MAO-B are enzymes that metabolize neurotransmitters and are located on the outer mitochondrial membrane. nih.gov Inhibition of MAO-A has been shown to increase mitochondrial respiration. nih.gov

The structural relationship between these compounds and tranylcypromine, a clinically used antidepressant that targets MAO-A and MAO-B, suggests potential applications in neurological disorders. nih.gov Research into tranylcypromine analogues has revealed that different enantiomeric forms can have varying effects and that it is possible to identify compounds with partial enzyme selectivity. nih.gov This highlights the potential for developing analogues of this compound with specific activities towards different enzymes, opening up avenues for their use in a broader range of diseases.

Antimicrobial Properties of Quinoline-Cyclopropanamine Derivatives

The hybridization of the quinoline scaffold with cyclopropanamine has given rise to a novel class of compounds with significant antimicrobial potential. nih.govnih.govbiointerfaceresearch.com Quinoline derivatives have a long-standing history in antimicrobial drug discovery, with many exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comnih.gov The incorporation of the cyclopropanamine moiety can enhance the biological activity of the parent quinoline molecule, leading to compounds with improved efficacy. researchgate.net

Recent studies have focused on the design and synthesis of new quinoline-cyclopropanamine derivatives and their evaluation as antibacterial and antifungal agents. nih.govnih.gov For instance, a series of novel quinoline derivatives were synthesized and showed excellent minimum inhibitory concentration (MIC) values against various bacterial strains, including Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli. nih.gov Molecular docking studies have suggested that these compounds may act by inhibiting essential microbial enzymes like peptide deformylase (PDF). nih.gov

Furthermore, the combination of quinoline with other heterocyclic moieties, such as 1,2,3-triazole, in conjunction with a cyclopropane (B1198618) ring, has been explored to develop multi-target drug candidates. nih.gov One such hybrid compound demonstrated broad-spectrum antibacterial activity against methicillin-resistant S. aureus, E. coli, A. baumannii, and multidrug-resistant K. pneumoniae. nih.gov This particular compound also exhibited notable antifungal activity against C. albicans and C. neoformans, surpassing the efficacy of the standard drug fluconazole (B54011) in some cases. nih.gov The synergistic effect of combining quinoline-cyclopropanamine derivatives with existing antibiotics has also been investigated, showing a significant reduction in the MIC values of the standard drugs. nih.gov

The antimicrobial activity of these derivatives is often attributed to their ability to disrupt the bacterial cell wall or inhibit crucial cellular processes. nih.gov The structure-activity relationship (SAR) studies of these compounds are crucial in optimizing their antimicrobial potency and guiding the design of new, more effective agents to combat the growing threat of antimicrobial resistance. nih.gov

Table 1: Antimicrobial Activity of Selected Quinoline-Cyclopropanamine Derivatives

| Compound/Derivative | Target Microorganism | Activity/MIC Value | Reference |

|---|---|---|---|

| Quinoline-Sulfonamide Hybrid (QS-3) | Pseudomonas aeruginosa | 64 µg/mL | rsc.org |

| Quinoline-1H-1,2,3-triazole Hybrid (Compound 16) | Methicillin-resistant S. aureus, E. coli, A. baumannii, Multidrug-resistant K. pneumoniae | 75.39 µM (MIC80) | nih.gov |

| Quinoline-1H-1,2,3-triazole Hybrid (Compound 16) | C. albicans | 37.69 µM (MIC80) | nih.gov |

| Quinoline-1H-1,2,3-triazole Hybrid (Compound 16) | C. neoformans | 2.36 µM (MIC80) | nih.gov |

| Quinolone Coupled Hybrid (5d) | Gram-positive and Gram-negative strains | 0.125–8 μg/mL | nih.gov |

| Quinoline Derivatives (Compounds 2 and 6) | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli | 3.12 - 50 µg/mL | nih.gov |

Kinase Inhibition Beyond PI3K/Akt/mTOR (e.g., ULK1/2)

While the PI3K/Akt/mTOR pathway is a well-established target for cancer therapy, research has expanded to explore the inhibitory effects of this compound analogues on other critical kinases, such as Unc-51-like kinase 1 and 2 (ULK1/2). nih.govnih.gov ULK1/2 are serine/threonine kinases that play a pivotal role in the initiation of autophagy, a cellular process that can promote cancer cell survival under stress. nih.govnih.govgoogle.com Therefore, inhibiting ULK1/2 presents a promising strategy to block autophagy and enhance the efficacy of cancer treatments. nih.govgoogle.com

Several small molecule inhibitors of ULK1 and ULK2 have been identified, and some of these bear structural resemblance to this compound analogues. nih.govnih.gov For example, compounds MRT67307 and MRT68921 have been shown to potently inhibit ULK1 and ULK2 in vitro and block autophagy in cells. nih.gov The specificity of these inhibitors has been confirmed using drug-resistant ULK1 mutants. nih.gov

The development of dual ULK1/2 inhibitors is an active area of research, with the aim of improving selectivity and overcoming potential resistance mechanisms. nih.gov Crystallographic studies of ULK2 in complex with ATP competitive inhibitors have provided valuable structural insights for the design of more potent and selective compounds. nih.gov These studies have also highlighted potential off-target effects of some ULK1 inhibitors, such as the inhibition of Aurora A kinase, which can complicate the interpretation of cellular data. nih.gov The development of novel ULK1/2 inhibitors, potentially derived from the this compound scaffold, holds significant promise for therapeutic intervention in cancers that rely on autophagy for survival. google.com

Table 2: Investigated ULK1/2 Inhibitors

| Inhibitor | Target Kinase(s) | Key Finding | Reference |

|---|---|---|---|

| MRT67307 | ULK1, ULK2 | Potently inhibits ULK1 and ULK2 in vitro and blocks autophagy in cells. | nih.gov |

| MRT68921 | ULK1, ULK2 | Potently inhibits ULK1 and ULK2 in vitro and blocks autophagy in cells; more potent than MRT67307. | nih.gov |

| Various pre-clinical and clinical compounds | ULK1, ULK2 | Screening of a kinase-focused library identified several potent ULK1/2 inhibitors. | nih.gov |

Potential as Monoamine Oxidase Inhibitors

The cyclopropylamine moiety is a key pharmacophore in a class of drugs known as monoamine oxidase inhibitors (MAOIs). longdom.orgnih.gov MAOs are enzymes responsible for the degradation of monoamine neurotransmitters, and their inhibition can be beneficial in the treatment of depression and other neurological disorders. nih.gov The structural features of this compound analogues make them promising candidates for the development of novel MAOIs.

Tranylcypromine, a well-known MAOI, is a phenylcyclopropylamine derivative. google.com Research has explored modifications of the cyclopropylamine scaffold to enhance potency and selectivity for the two MAO isoforms, MAO-A and MAO-B. nih.gov For instance, cis-N-benzyl-2-methoxycyclopropylamine has been identified as a potent and selective irreversible inhibitor of MAO-B, with significantly greater efficacy than tranylcypromine. nih.gov

The naphthalene ring in this compound can influence the binding affinity and selectivity of these compounds for MAO isoforms. The larger aromatic system may allow for additional interactions within the active site of the enzyme. The development of MAOIs with improved side-effect profiles is an ongoing goal in medicinal chemistry. nih.gov Flavonoid derivatives have also been investigated as potential MAO-A inhibitors, with luteolin (B72000) showing promise in in silico studies. ajchem-b.com The exploration of this compound analogues as MAOIs could lead to new therapeutic options for a range of neurological conditions. nih.gov

Table 3: Examples of Cyclopropylamine-based Monoamine Oxidase Inhibitors

| Compound | Target | Potency/Selectivity | Reference |

|---|---|---|---|

| Tranylcypromine | MAO-A, MAO-B | Non-selective inhibitor | google.com |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | IC50 of 5 nM for MAO-B and 170 nM for MAO-A | nih.gov |

| Piperic acid N-propyl amide | MAO-B | IC50 of 45 nM | nih.gov |

Applications in Agrochemicals and Material Science

The unique structural and reactive properties of cyclopropylamine and its derivatives extend their utility beyond pharmaceuticals into the fields of agrochemicals and material science. longdom.org In agriculture, cyclopropylamine derivatives are utilized in the formulation of herbicides, fungicides, and insecticides. longdom.org The strained cyclopropane ring contributes to the biological activity of these compounds, enabling them to effectively protect crops from pests and diseases. The development of novel isoxazoline (B3343090) derivatives containing a cyclopropyl (B3062369) group has shown promise for new insecticides with unique mechanisms of action. researchgate.net

In material science, the rigid and strained nature of the cyclopropane ring can be harnessed to create specialty polymers and advanced coatings with exceptional mechanical and thermal properties. longdom.org Naphthalene derivatives, in general, have found applications in the development of organic light-emitting diodes (OLEDs), high-performance dyes, and as ligands in the synthesis of metal complexes due to their efficient electron-transporting capabilities. nih.gov The combination of the naphthalene and cyclopropane moieties in this compound analogues could therefore lead to the development of novel materials with unique photophysical and electronic properties. The Diels-Alder reaction, a powerful tool in organic synthesis, has been used to create complex cyclic structures and has applications in the synthesis of new materials. wikipedia.org Furthermore, the chemical reactivity of the amine group in these compounds allows for their use as versatile intermediates in the synthesis of fine chemicals, dyes, and fragrances. longdom.org

Structure Activity Relationship Sar and Computational Chemistry Studies

Elucidation of Key Structural Determinants for Biological Activity

Influence of Cyclopropyl (B3062369) Ring Stereochemistry on Potency and Selectivity

The stereochemistry of the cyclopropyl ring is a critical determinant of the biological activity of this class of compounds. The rigid nature of the cyclopropane (B1198618) ring creates distinct stereoisomers, and their differential interactions with target proteins underscore the importance of three-dimensional structure in molecular recognition. For instance, in the context of lysine-specific demethylase 1 (LSD1) inhibitors, the trans configuration of 2-arylcyclopropylamine (ACPA) derivatives is often preferred for potent inhibitory activity. researchgate.net This stereochemical preference highlights the specific spatial arrangement required for optimal engagement with the enzyme's active site. The precise orientation of the aryl and amine substituents on the cyclopropane ring dictates how the molecule fits within the binding pocket and interacts with key amino acid residues.

Role of Naphthalene (B1677914) Ring Substitution Patterns in Ligand Efficacy

The naphthalene ring serves as a crucial scaffold for these compounds, and its substitution pattern plays a pivotal role in modulating ligand efficacy. The position and nature of substituents on the naphthalene core can significantly impact binding affinity and selectivity.

Studies on various derivatives have shown that the naphthalen-1-yl moiety often imparts greater potency compared to a phenyl or naphthalen-2-yl group. nih.gov For example, in a series of sulphonamide derivatives designed as tubulin polymerization inhibitors, the compound bearing a naphthalen-1-yl group exhibited the most potent antiproliferative activity. nih.gov This suggests that the specific placement of the larger aromatic system is crucial for optimal interaction with the target protein.

Furthermore, modifications to the naphthalene ring itself, such as the introduction of different functional groups, can fine-tune the electronic and steric properties of the ligand, thereby influencing its biological profile. mdpi.com The replacement of the naphthalene moiety with a benzene (B151609) ring has been shown to abolish the inhibitory effects on certain transporters, highlighting the necessity of the extended aromatic system for activity. frontiersin.orgpolyu.edu.hk

Below is a table summarizing the effects of naphthalene ring substitutions on the activity of various compound series.

| Compound Series | Naphthalene Substitution | Effect on Activity | Target |

| Sulphonamide Derivatives | Naphthalen-1-yl | Most potent antiproliferative activity | Tubulin |

| Sulphonamide Derivatives | Naphthalen-2-yl | Less potent than naphthalen-1-yl | Tubulin |

| FPMINT Analogues | Naphthalene moiety replaced with benzene | Abolished inhibitory effects | ENTs |

Impact of Amine Substituents and Linkers on Target Engagement

The amine group of 1-(naphthalen-1-yl)cyclopropanamine and its derivatives is a key interaction point with biological targets, often forming hydrogen bonds or salt bridges. Modifications to this amine, including the attachment of various substituents or the use of different linkers, can profoundly affect target engagement.

In the design of G-quadruplex ligands, for example, modifying the linker and the nature of the cationic groups attached to a naphthalene diimide core led to significant changes in antiparasitic and antiproliferative activity. nih.gov Similarly, for inhibitors of equilibrative nucleoside transporters (ENTs), the nature of the substituent on the amine, as well as the linker connecting it to the naphthalene core, was found to be critical for potency and selectivity. frontiersin.orgpolyu.edu.hk The presence of a piperazine (B1678402) ring as a linker and specific substitutions on the terminal phenyl ring were essential for inhibitory effects on ENTs. frontiersin.orgpolyu.edu.hk

The introduction of a piperidine (B6355638) group in certain indole-5-yl-cyclopropane amine derivatives was found to enhance LSD1 inhibitory activity, demonstrating the positive impact of specific amine substituents. researchgate.net These findings underscore the importance of the amine group and associated linkers in orienting the molecule within the binding site and establishing crucial interactions for biological activity.

Molecular Docking and Ligand-Protein Interaction Analysis

Computational methods, particularly molecular docking, have become indispensable tools for understanding how this compound derivatives interact with their protein targets at a molecular level. These techniques provide insights into the binding modes, key interactions, and energetic favorability of ligand-protein complexes.

Identification of Binding Pockets and Critical Residue Interactions

Molecular docking studies have been instrumental in identifying the specific binding pockets and the critical amino acid residues involved in the interaction with this compound analogs. For instance, in the case of sulphonamide-based tubulin inhibitors, docking studies revealed that the most active compound, which contains a naphthalen-1-yl group, binds to the colchicine-binding site of tubulin. nih.gov

Similarly, for inhibitors of the papain-like protease (PLpro) of SARS-CoV-2, docking simulations of a lead compound helped to identify a new binding pocket within the enzyme. nih.gov These computational models allow researchers to visualize the ligand's orientation within the active site and identify key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. This information is crucial for the rational design of more potent and selective inhibitors. The identification of these critical interactions provides a roadmap for further structural modifications to enhance binding affinity. nih.gov

Prediction of Binding Affinity and Specificity through Computational Modeling

Beyond identifying binding modes, computational modeling can also be used to predict the binding affinity and specificity of ligands. frontiersin.org Techniques such as Quantitative Structure-Activity Relationship (QSAR) and various scoring functions in molecular docking programs can estimate the binding energy of a ligand to its target. its.ac.id A lower binding energy generally corresponds to a stronger and more stable interaction. its.ac.id

For example, in the study of cytochrome P450-1A1 inhibitors, QSAR and molecular docking were used to predict the IC50 values of alpha-naphthoflavone (B191928) analogs. its.ac.id The predicted binding energies for the most potent compounds were significantly low, indicating strong interactions with the enzyme. its.ac.id These computational predictions, when correlated with experimental data, provide a powerful tool for prioritizing compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process. frontiersin.orgresearchgate.net

Below is a table showcasing predicted binding affinities for selected compounds from computational studies.

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Computational Method |

| Sulphonamide Derivative (5c) | Tubulin | - | Molecular Docking |

| CAIX Inhibitor (SLC-0111) | Carbonic Anhydrase IX | -8.39 | Molecular Docking |

| Alpha-naphthoflavone Analogs | Cytochrome P450-1A1 | < -10 | Molecular Docking |

De Novo Design and Virtual Screening Methodologies for New Lead Compounds

The discovery of novel lead compounds inspired by the this compound scaffold heavily relies on computational strategies like de novo design and virtual screening. These methods are indispensable for navigating the vast chemical space to identify promising drug candidates.

De novo design algorithms construct novel molecular structures from scratch, piece by piece, within the confines of a target's binding site. This approach allows for the creation of entirely new chemical entities that are optimized for interaction with the receptor. Virtual screening, on the other hand, involves the computational evaluation of large libraries of existing compounds to identify those that are likely to bind to a specific biological target.

A multi-stage virtual screening approach is often employed to enhance the efficiency and accuracy of identifying potent inhibitors. mdpi.com This typically involves:

High-Throughput Virtual Screening (HTVS): An initial rapid screening of a large compound database to quickly filter out molecules with poor binding potential. mdpi.com

Standard Precision (SP) Docking: A more refined docking calculation that provides a better estimation of binding affinity for the hits identified in the HTVS stage. mdpi.com

eXtra Precision (XP) Docking: The most computationally intensive and accurate docking protocol, reserved for the most promising candidates from the SP stage.

The effectiveness of these screening funnels is evident in the successful identification of inhibitors for various targets. For instance, in the search for Lysine Specific Demethylase 1 (LSD1) inhibitors, a combination of structure-based and ligand-based virtual screening has been utilized. mdpi.com Such studies have led to the discovery of novel inhibitors with significant biological activity. mdpi.com

The application of these methodologies to the this compound scaffold would involve creating a virtual library of derivatives and docking them into the active site of its biological target. The predicted binding affinities and interaction patterns would then guide the synthesis of the most promising compounds for further experimental evaluation.

Table 1: Illustrative Virtual Screening Workflow for this compound Derivatives

| Screening Stage | Description | Number of Compounds (Hypothetical) |

| Initial Library | A large database of commercially available or virtually generated compounds. | >1,000,000 |

| Drug-likeness Filter | Application of filters like Lipinski's rule of five to remove non-drug-like molecules. | ~500,000 |

| High-Throughput Virtual Screening (HTVS) | Rapid docking to identify compounds with basic binding compatibility. | ~50,000 |

| Standard Precision (SP) Docking | More accurate docking to rank potential hits. | ~5,000 |

| Extra Precision (XP) Docking | High-accuracy docking for final candidate selection. | ~500 |

| Visual Inspection & Selection | Manual inspection of binding modes to select compounds for synthesis. | ~50 |

Conformational Analysis of Naphthalene-Cyclopropylamine Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution. researchgate.net By analyzing various NMR parameters, such as coupling constants and through-space interactions (e.g., Nuclear Overhauser Effect), the preferred conformations and the dynamics of conformational changes can be elucidated. researchgate.net

Computational methods, such as Density Functional Theory (DFT) calculations, are often used in conjunction with experimental data to provide a more detailed picture of the conformational preferences. researchgate.net These calculations can determine the relative energies of different conformers and the energy barriers for their interconversion. researchgate.net For example, in a study on naphthalene acrylic acid derivatives, the rotational barriers between different conformers were calculated to be in the range of 4.19–7.10 kcal mol⁻¹, indicating rapid interconversion at room temperature. nih.govrsc.org

A thorough conformational analysis of this compound and its derivatives would involve a combination of NMR spectroscopy and computational modeling to identify the low-energy conformations that are most likely to be biologically active.

Table 2: Calculated Rotational Energy Barriers for Naphthalene Acrylic Acid Derivatives nih.govrsc.org

| Conformer Transition | Calculated Rotational Barrier (kcal mol⁻¹) |

| Conformer A to Conformer B | 4.19 |

| Conformer B to Conformer C | 5.50 |

| Conformer C to Conformer D | 7.10 |

Note: This data is for naphthalene acrylic acid derivatives and is presented to illustrate the type of data obtained from conformational analysis.

Enzyme Engineering through Computational Analysis

Computational enzyme engineering offers a powerful approach to optimize enzymes for specific applications, including the production of valuable chemicals or the enhancement of biocatalytic processes. frontiersin.org This field leverages computational tools to predict how mutations in an enzyme's structure will affect its stability, activity, and specificity. frontiersin.org

The general workflow for computational enzyme engineering involves several key steps:

Structure-Function Analysis: Understanding the relationship between the enzyme's structure and its catalytic mechanism. frontiersin.org

Identification of "Hot Spots": Identifying key amino acid residues that are critical for the desired enzymatic property (e.g., stability, substrate binding).

In Silico Mutagenesis: Virtually mutating the identified residues and predicting the effect of these mutations on the enzyme's properties using molecular modeling and simulation techniques.

Experimental Validation: Synthesizing the most promising enzyme variants and experimentally testing their properties. frontiersin.org

This approach has been successfully used to engineer enzymes with improved thermostability, altered substrate specificity, and enhanced catalytic activity. frontiersin.org Computational methods can significantly accelerate the enzyme engineering process by reducing the number of variants that need to be experimentally tested. frontiersin.orgnih.gov

In the context of this compound, if this compound is a substrate or inhibitor of a particular enzyme, computational engineering could be employed to modify the enzyme for various purposes. For example, if the compound is a product of an enzymatic reaction, the enzyme could be engineered to increase its production yield. Conversely, if the compound is an inhibitor, the enzyme could be engineered to be more resistant to its effects.

The reliability of functional annotations in enzyme databases is a critical aspect of this process, as misannotations can lead to wasted effort. nih.gov Therefore, a thorough computational and experimental verification of enzyme function is often a necessary first step in any enzyme engineering project. nih.gov

Analytical Methodologies for 1 Naphthalen 1 Yl Cyclopropanamine

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of 1-(Naphthalen-1-YL)cyclopropanamine, enabling its separation from related substances and accurate quantification. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is a critical first step for the analysis of this compound. This process involves the systematic selection and optimization of several key chromatographic parameters to achieve the desired separation and sensitivity.

A typical HPLC method for a compound like this compound would be a reversed-phase method. researchgate.netnih.gov This involves a non-polar stationary phase (the column) and a polar mobile phase (the solvent that carries the sample through the column). For instance, a C18 column is a common choice for the stationary phase due to its hydrophobic nature, which allows for good retention and separation of moderately non-polar compounds like this compound. researchgate.netnih.gov

The mobile phase composition is a crucial factor that is optimized to achieve the best separation. It often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The ratio of these components can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to ensure that all compounds of interest, including the main compound and any impurities, are well-resolved. researchgate.netnih.gov For example, a gradient elution might start with a higher proportion of the aqueous buffer and gradually increase the organic solvent concentration to elute more strongly retained compounds. dphen1.com

Other important parameters that are optimized during method development include the flow rate of the mobile phase, the column temperature, and the detection wavelength. A photodiode array (PDA) detector is often used, which can monitor the absorbance of the eluting compounds at multiple wavelengths simultaneously, providing additional information about the purity of the peaks. researchgate.netnih.govresearchgate.net For a naphthalene-containing compound, a UV detection wavelength in the range of 220-230 nm would likely be chosen to maximize sensitivity. researchgate.netdphen1.com

A well-developed HPLC method should provide a sharp, symmetrical peak for this compound, well-separated from any potential impurities or degradation products. The retention time of the compound under the specified conditions is a key identifier.

Table 1: Illustrative HPLC Method Parameters for Analysis of Naphthalene-Containing Compounds

| Parameter | Typical Condition | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides a non-polar stationary phase for reversed-phase chromatography. researchgate.netnih.gov |

| Mobile Phase A | 0.01 M KH2PO4 buffer (pH 2.5) | Aqueous component of the mobile phase. researchgate.netnih.gov |

| Mobile Phase B | Acetonitrile/Methanol | Organic modifier to control elution strength. researchgate.netnih.gov |

| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities. dphen1.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column. researchgate.netnih.govnih.gov |

| Column Temperature | 25-30 °C | Influences retention times and peak shapes. nih.gov |

| Detection | PDA at 230 nm | Monitors the absorbance of the compound for quantification. researchgate.netnih.govresearchgate.net |

| Injection Volume | 10-20 µL | The amount of sample introduced into the HPLC system. |

This table presents a hypothetical set of parameters based on common practices for similar compounds and is for illustrative purposes only.

Method Validation for Purity Assessment and Impurity Profiling

Once an HPLC method is developed, it must be validated to ensure that it is reliable, reproducible, and suitable for its intended purpose, which in this case is the purity assessment and impurity profiling of this compound. Method validation is a requirement of regulatory bodies and is performed according to guidelines such as those from the International Council for Harmonisation (ICH). researchgate.netresearchgate.net

The validation process assesses several key performance characteristics of the method:

Specificity: This ensures that the method can accurately measure the analyte of interest without interference from other components such as impurities, degradation products, or matrix components. This is often demonstrated by analyzing a placebo and spiked samples.

Linearity: This establishes that the response of the detector is directly proportional to the concentration of the analyte over a specified range. researchgate.netresearchgate.netnih.gov This is determined by analyzing a series of standards of known concentrations and plotting the response versus concentration. The correlation coefficient (r²) of the resulting calibration curve should be close to 1. nih.gov

Range: This is the concentration interval over which the method is shown to be precise, accurate, and linear. nih.gov

Accuracy: This measures the closeness of the test results obtained by the method to the true value. It is typically assessed by analyzing samples with known concentrations of the analyte (spiked samples) and calculating the percent recovery. researchgate.netnih.gov

Precision: This demonstrates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at different levels (repeatability, intermediate precision). nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantitated with acceptable accuracy and precision. The LOQ is the lowest concentration that can be determined with acceptable accuracy and precision. These are important for quantifying trace impurities.

Robustness: This evaluates the reliability of the method when small, deliberate variations are made to the method parameters, such as mobile phase composition, pH, flow rate, and column temperature.

Impurity profiling involves the identification and quantification of all impurities present in the drug substance at levels above a certain threshold (e.g., 0.1%). researchgate.net The validated HPLC method is used to separate and quantify these impurities. The relative retention time (RRT) of each impurity with respect to the main peak of this compound is a useful parameter for their identification.

Spectrometric Approaches for Structural Confirmation and Quantitative Analysis

While chromatography is excellent for separation and quantification, spectrometric techniques are indispensable for the definitive structural confirmation of this compound and its impurities.

Mass Spectrometry (MS) Applications in Identification and Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is highly sensitive and provides valuable information about the molecular weight and structure of a compound. When coupled with HPLC (LC-MS), it becomes a formidable tool for the identification and characterization of this compound and its related substances. wiley.commdpi.com

In an LC-MS analysis, the compounds eluting from the HPLC column are introduced into the mass spectrometer. The molecules are then ionized using a suitable technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The resulting ions are then separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

The primary application of MS in this context is the determination of the molecular weight of this compound. The mass spectrum will show a peak corresponding to the protonated molecule [M+H]⁺ or other adducts, which allows for the confirmation of the compound's elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) can be used to obtain structural information. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern is unique to the structure of the molecule and can be used to confirm the identity of this compound and to elucidate the structures of unknown impurities. hyphadiscovery.com This information is crucial for understanding the degradation pathways of the drug substance. mdpi.com

Table 2: Potential Mass Spectrometric Data for this compound

| Analytical Technique | Information Obtained | Relevance |

| LC-MS (Full Scan) | Molecular weight determination (m/z of [M+H]⁺) | Confirms the identity of the main compound and provides molecular weights of impurities. |

| LC-MS/MS | Fragmentation pattern | Provides structural information for the main compound and helps in the structural elucidation of unknown impurities. hyphadiscovery.com |

This table is for illustrative purposes and the actual data would be obtained through experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. hyphadiscovery.comspringernature.com While MS provides information about the molecular weight and fragmentation, NMR provides detailed information about the carbon-hydrogen framework of the molecule. hyphadiscovery.com

For the structural confirmation of this compound, a suite of NMR experiments would be conducted:

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity to neighboring protons. The chemical shifts, integration values, and coupling patterns of the signals in the ¹H NMR spectrum are all used to piece together the structure.

¹³C NMR (Carbon NMR): This experiment provides information about the different types of carbon atoms in the molecule.

2D NMR Experiments: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons in the molecule. hyphadiscovery.com

COSY shows which protons are coupled to each other (i.e., are on adjacent carbon atoms).

HSQC shows which protons are directly attached to which carbon atoms.

HMBC shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the different fragments of the molecule. hyphadiscovery.com

By analyzing the data from these NMR experiments, a complete and unambiguous structural assignment of this compound can be made. NMR is also invaluable for the characterization of impurities, especially when they are isolated in sufficient quantities. wiley.comhyphadiscovery.com

Table 3: Expected ¹H NMR and ¹³C NMR Chemical Shift Ranges for Key Structural Moieties of this compound

| Structural Moiety | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Naphthalene (B1677914) Protons | 7.0 - 8.5 | 120 - 135 |

| Cyclopropane (B1198618) Protons | 0.5 - 1.5 | 10 - 25 |

| Amine Protons (NH₂) | 1.0 - 3.0 (broad) | N/A |

| Cyclopropane Carbon attached to Naphthalene | N/A | 30 - 40 |

| Cyclopropane Carbon attached to Amine | N/A | 40 - 55 |

These are approximate chemical shift ranges and can vary depending on the solvent and other factors. This table is for illustrative purposes only.

Q & A

Q. What are the recommended synthetic routes for 1-(naphthalen-1-yl)cyclopropanamine, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves cyclopropanation of naphthalene derivatives via [2+1] cycloaddition or reductive amination. For example, analogous cyclopropanamine derivatives (e.g., 1-(3-bromophenyl)cyclopropanamine) are synthesized using palladium-catalyzed cross-coupling or borane-mediated cyclization . Purity is verified via GC-MS (e.g., as demonstrated for 1-(naphthalen-1-yl)ethyl acetate in Figure S101 ) and HPLC with UV detection. Impurity profiling should include monitoring of byproducts such as unreacted naphthalene precursors or cyclopropane ring-opened derivatives .

Q. How can researchers assess the systemic toxicity of this compound in preclinical models?

- Methodological Answer : Follow the inclusion criteria outlined in Table B-1 ( ), including routes of exposure (oral, inhalation, dermal) and endpoints like hepatic/renal effects. Use laboratory mammals (e.g., rodents) for acute toxicity studies, measuring biomarkers such as serum ALT/AST for liver function and creatinine for kidney health. Comparative toxicokinetics with structurally similar compounds (e.g., naphthalene derivatives) can inform dose-response relationships .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- GC-MS : For volatile derivatives (e.g., acetylated or silylated forms) to confirm molecular weight and fragmentation patterns .

- NMR : ¹H/¹³C NMR to resolve cyclopropane ring protons (δ ~1.5–2.5 ppm) and naphthalene aromatic protons (δ ~7.2–8.2 ppm). Compare with data from structurally related compounds like naphthalen-1-ylmethanol () .

- X-ray Crystallography : For definitive structural confirmation using SHELXL refinement .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental structural data (e.g., bond angles, conformations) be resolved?

- Methodological Answer : Discrepancies often arise from steric strain in the cyclopropane ring or π-π interactions in the naphthalene moiety. For example, computational models (DFT/B3LYP) may underestimate torsional angles (e.g., C1–C2–C3–C4 in naphthalen-1-ylmethanol: experimental −176.55° vs. predicted −173.2° ). Validate using hybrid methods like QM/MM or refine force fields with experimental X-ray data (e.g., SHELX refinement ).

Q. What strategies optimize the compound’s bioactivity in pharmacological applications (e.g., antiviral or receptor-targeted studies)?

- Methodological Answer : Structural analogs like (R)-N-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide ( ) demonstrate that bioactivity can be enhanced by introducing hydrogen-bond acceptors (e.g., fluorobenzyl groups) or modifying steric bulk. Use molecular docking (e.g., SARS-CoV-2 protease binding assays) to identify key interactions. Synthesize derivatives via reductive amination or Suzuki-Miyaura coupling and validate via SPR or fluorescence polarization .

Q. How does the electronic environment of the cyclopropane ring influence reactivity in cross-coupling reactions?

- Methodological Answer : The cyclopropane ring’s strain (≈27 kcal/mol) increases susceptibility to ring-opening under acidic/basic conditions. For cross-coupling (e.g., with boronic acids), stabilize intermediates using palladium catalysts (e.g., Pd(PPh₃)₄) and mild bases (K₂CO₃). Monitor reaction progress via TLC or in situ IR to avoid overfunctionalization .

Q. What crystallographic challenges arise in resolving the compound’s solid-state structure, and how are they addressed?

- Methodological Answer : Challenges include disorder in the naphthalene ring or cyclopropane moiety. Use SHELXD for phase problem resolution and SHELXL for refinement, applying restraints for bond lengths/angles (e.g., C–C bonds in cyclopropane: ~1.54 Å ). High-resolution data (≤0.8 Å) and low-temperature (100 K) measurements reduce thermal motion artifacts .

Data Contradiction Analysis

Q. How should conflicting toxicity data (e.g., hepatotoxicity in rodents vs. in vitro safety) be interpreted?

Q. Why might NMR chemical shifts differ between synthesized batches?

- Methodological Answer : Batch variations may stem from residual solvents (e.g., DMSO-d₆ vs. CDCl₃), enantiomeric impurities, or polymorphic forms. Use chiral HPLC to check enantiopurity and variable-temperature NMR to assess conformational flexibility .

Tables for Key Data

| Property | Experimental Value | Reference |

|---|---|---|

| Cyclopropane C–C bond length | 1.54 Å (X-ray) | |

| ¹H NMR (cyclopropane CH₂) | δ 1.44–1.81 ppm | |

| Predicted logP | 3.2 (ChemAxon) | |

| Melting Point (analog) | 345.2 ± 35.0 °C (predicted) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||